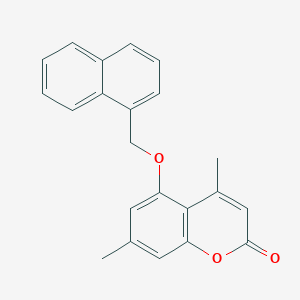
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione, also known as BBD, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its unique structure makes it an attractive candidate for scientific research. In
作用機序
The mechanism of action of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes, such as DNA synthesis and repair, and the regulation of cell cycle progression. 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the programmed cell death process. 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial and fungal strains. In vivo studies have shown that 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can reduce tumor growth in animal models, and improve the survival rate of animals with cancer. However, the toxicity of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione is still a concern, as high doses of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can cause liver damage and other adverse effects.
実験室実験の利点と制限
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has several advantages for lab experiments, including its easy synthesis, high purity, and unique structure. 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, the limitations of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione include its toxicity and limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. One potential direction is the development of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives with improved solubility and reduced toxicity, which can be used as anticancer agents or as probes for studying protein structure and function. Another direction is the investigation of the potential applications of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione in the synthesis of functional materials, such as polymers with specific properties. Finally, the elucidation of the mechanism of action of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can provide insights into the design of new drugs and the development of new therapeutic strategies for cancer and other diseases.
Conclusion:
In conclusion, 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione is a versatile compound that has been widely studied for its potential applications in various fields. Its unique structure and easy synthesis make it an attractive candidate for scientific research, and its potential applications in drug discovery, materials science, and biochemistry make it a promising compound for future research. However, the toxicity and limited solubility of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione are still a concern, and further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
合成法
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione can be synthesized using different methods, including the reaction of o-aminophenol with benzoyl chloride and phthalic anhydride, or the reaction of 2-hydroxybenzamide with phthalic anhydride and acetic anhydride. The most commonly used method involves the reaction of o-aminophenol with benzoyl chloride and phthalic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione. The yield of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione using this method is typically high, and the purity can be easily achieved through recrystallization.
科学的研究の応用
3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and good mechanical properties. In medicinal chemistry, 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione has been used as a probe to study the structure and function of proteins, such as the binding of 3-benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione to the active site of enzymes.
特性
IUPAC Name |
3-benzoyl-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)20-15(16)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOOAZNFIOOSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,3-benzoxazine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)


![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)
